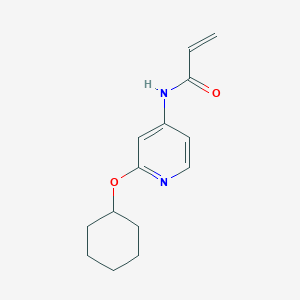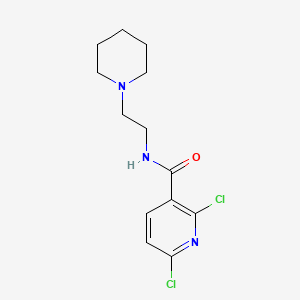
2,6-dichloro-N-(2-piperidinoethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-dichloro-N-(2-piperidinoethyl)nicotinamide is a chemical compound that contains a total of 37 bonds, including 20 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), and 1 Pyridine . It consists of 36 atoms; 17 Hydrogen atoms, 13 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, and 2 Chlorine atoms .
Molecular Structure Analysis
The molecular structure of 2,6-dichloro-N-(2-piperidinoethyl)nicotinamide includes 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), and 1 Pyridine . It also contains 2 six-membered rings .Scientific Research Applications
Plant Disease Resistance
One of the applications of 2,6-dichloro-N-(2-piperidinoethyl)nicotinamide is in the field of agriculture, specifically in plant disease resistance . This compound, along with other derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids, can potentially induce plants’ natural immune system . This method of activating the plant’s natural defenses is a fast-growing and prospective strategy in agriculture .
Antibacterial Properties
Another application of 2,6-dichloro-N-(2-piperidinoethyl)nicotinamide is in the field of medicine, specifically for its antibacterial properties . In a study, four nicotinamide derivatives, including 2-chloro-N-(2-chlorophenyl)nicotinamide (ND1), 2-chloro-N-(3-chlorophenyl)nicotinamide (ND2), 2-chloro-N-(4-chlorophenyl)nicotinamide (ND3), and N-(2-bromophenyl)-2-chloronicotinamide (ND4), were investigated for their antibacterial properties . The study found that ND4 was the best inhibitor candidate against Enterococcus faecalis .
Antibiofilm Properties
In addition to its antibacterial properties, 2,6-dichloro-N-(2-piperidinoethyl)nicotinamide also has antibiofilm properties . Biofilms are a collection of microorganisms that can adhere to surfaces and are often resistant to antibiotics. The ability to inhibit biofilm formation can be crucial in treating infections .
Computational Analyses
2,6-dichloro-N-(2-piperidinoethyl)nicotinamide and its derivatives can also be used in computational analyses . In a study, these compounds were optimized at the B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method . The electronic properties of these compounds were examined using contour plots of frontier molecular orbital and molecular electrostatic potential (MEP) map of them .
Synthesis of New Compounds
2,6-dichloro-N-(2-piperidinoethyl)nicotinamide can also be used in the synthesis of new compounds . A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
Fungicidal Activity
The last application of 2,6-dichloro-N-(2-piperidinoethyl)nicotinamide is in its fungicidal activity . The newly designed N-(thiophen-2-yl) nicotinamide derivatives, which include 2,6-dichloro-N-(2-piperidinoethyl)nicotinamide, were found to have fungicidal properties .
properties
IUPAC Name |
2,6-dichloro-N-(2-piperidin-1-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O/c14-11-5-4-10(12(15)17-11)13(19)16-6-9-18-7-2-1-3-8-18/h4-5H,1-3,6-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOOASBGFGICKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=C(N=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-(2-piperidinoethyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2688181.png)
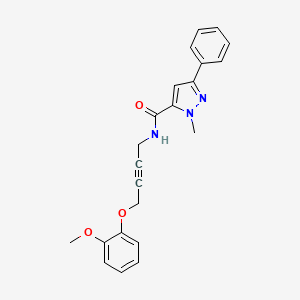
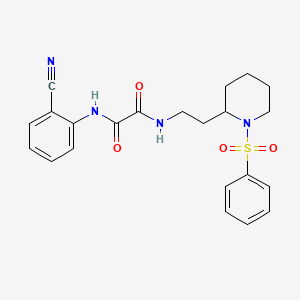
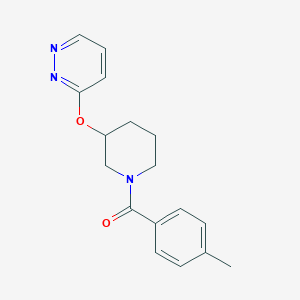
![5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2688187.png)
![3-(4-Methylbenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2688190.png)
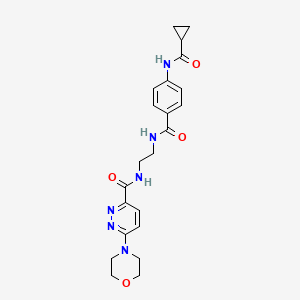
![3-Methyl-N-[4-(2-oxoazetidin-1-yl)phenyl]benzotriazole-5-carboxamide](/img/structure/B2688192.png)
![3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2688194.png)


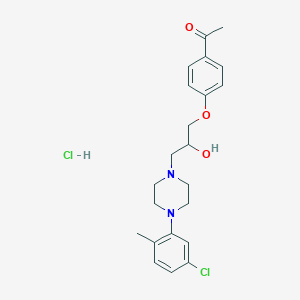
![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2688202.png)
